trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane
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Overview
Description
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. This particular compound features a unique tetrathiatetracyclo structure, which includes four sulfur atoms and a highly conjugated system of double bonds.
Preparation Methods
The synthesis of trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane involves multiple steps. One common approach is to start with a precursor molecule such as 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene . The bromine atoms are then replaced with trimethylstannyl groups through a substitution reaction using trimethylstannyl reagents under controlled conditions.
Chemical Reactions Analysis
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with cellular components.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrathiatetracyclo structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane include:
- 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene
- 2,6-Bis(trimethylstannyl)thieno[2’,3’:4,5]thieno[3,2-b]thieno[2,3-d]thiophene
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of trimethylstannyl groups and the tetrathiatetracyclo structure in this compound makes it particularly valuable for specialized research and industrial applications.
Biological Activity
Structural Overview
The compound belongs to a class of organotin compounds characterized by the presence of tin atoms bonded to organic groups. Its intricate structure includes multiple sulfur atoms and a tetracyclic framework, which may contribute to its biological properties.
Molecular Structure
- Molecular Formula : C₁₄H₁₈S₄Sn₂
- Molecular Weight : Approximately 521.5 g/mol
- Structural Features :
- Tetracyclic core
- Multiple sulfur atoms enhancing reactivity
Organotin compounds are known to exhibit a range of biological activities, primarily due to their ability to interact with cellular components. The specific mechanisms through which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects include:
- Enzyme Inhibition : Organotins can act as enzyme inhibitors by binding to active sites or allosteric sites of target proteins.
- Cell Membrane Disruption : The hydrophobic nature of organotin compounds allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotins can induce oxidative stress by promoting ROS production.
Toxicological Profile
Organotin compounds are generally recognized for their toxicity, particularly in aquatic environments where they can bioaccumulate and exert harmful effects on marine life. The toxicity of this compound may include:
- Cytotoxicity : Studies have reported cytotoxic effects on various cell lines.
- Endocrine Disruption : Organotins can interfere with hormonal signaling pathways.
Case Studies and Research Findings
- Study on Cytotoxic Effects : A study investigated the cytotoxic effects of various organotin compounds on human cancer cell lines and found that certain derivatives exhibited significant cytotoxicity at low concentrations .
- Marine Toxicology Research : Research has shown that organotin compounds lead to reproductive and developmental toxicity in marine organisms such as mollusks and fish .
- Enzyme Interaction Studies : Investigations into the interaction of organotins with specific enzymes revealed that these compounds could inhibit key metabolic pathways in both prokaryotic and eukaryotic cells .
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Cytotoxicity | Significant cell death in cancer lines | |
Endocrine Disruption | Altered hormonal signaling in aquatic species | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Toxicity Levels in Various Organisms
Properties
Molecular Formula |
C16H20S4Sn2 |
---|---|
Molecular Weight |
578.0 g/mol |
IUPAC Name |
trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane |
InChI |
InChI=1S/C10H2S4.6CH3.2Sn/c1-3-11-7-5(1)13-10-8-6(2-4-12-8)14-9(7)10;;;;;;;;/h1-2H;6*1H3;; |
InChI Key |
AALBFWIQZHNHOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C4=C(S3)C=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
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